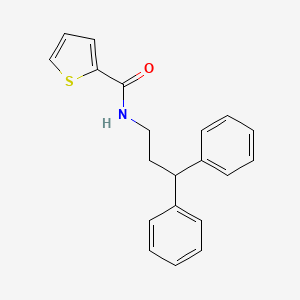

![molecular formula C22H21BrN2O4 B5540087 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydrazide derivatives often involves the reaction of an appropriate hydrazine with a corresponding acyl chloride or ester under suitable conditions. The specific synthesis of "2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide" and related compounds typically involves multi-step synthetic routes that may include condensation, acylation, and cyclization reactions. These methods aim to introduce the desired functional groups and achieve the final compound with high purity and yield. For example, the synthesis of related benzohydrazone compounds involves the preparation of the hydrazone moiety through the reaction of a benzaldehyde derivative with a hydrazide under acidic or basic conditions (Salahuddin et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazide derivatives, including "2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide," is characterized by the presence of multiple functional groups that can participate in various intermolecular interactions, such as hydrogen bonding. X-ray crystallography is often used to determine the precise molecular geometry, which reveals insights into the compound's conformation and its potential for forming crystal lattices or engaging in molecular recognition processes (Amr et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Anticancer Evaluation

Research has delved into the synthesis and characterization of compounds related to naphthalene derivatives for their potential anticancer activities. For instance, the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of corresponding hydrazides showed promising anticancer activities against various cancer cell lines, with specific compounds displaying significant activity against breast cancer cell lines (Salahuddin et al., 2014).

Catalytic Applications

The study of oxovanadium(V) complexes of hydrazone Schiff base ligands revealed their potential as homogeneous green catalysts for olefin oxidation. These complexes demonstrated significant catalytic activity in the oxidation of various olefins, highlighting their importance in organic synthesis and potential industrial applications (H. H. Monfared et al., 2010).

Antimicrobial Evaluation

Antibacterial and Antifungal Activities

Compounds synthesized from naphthalen-1-yl-acetic acid hydrazides were evaluated for their antibacterial and antifungal activities. The presence of certain substituents, such as o-bromo, methoxy, and hydroxy groups, significantly enhanced the antimicrobial efficacy of these compounds, although none showed antiviral activity at subtoxic concentrations. The importance of molecular properties like the partition coefficient and molecular connectivity indices in describing antimicrobial activity was also highlighted (R. Narang et al., 2013).

Other Applications

Oxidation Reactions and Synthesis of Polyaromatic Compounds

Research into the photochemistry of bromonaphthols, including compounds similar to the one , has provided insights into the synthesis of electrophilic carbene intermediates, showcasing their potential in creating various polyaromatic hydrocarbons and their derivatives. This area of study is crucial for developing new materials with potential applications in electronics, photonics, and as organic semiconductors (L. Pretali et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O4/c1-3-28-19-11-9-17(27-2)12-16(19)13-24-25-21(26)14-29-20-10-8-15-6-4-5-7-18(15)22(20)23/h4-13H,3,14H2,1-2H3,(H,25,26)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONZUGXGRWLNIA-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)

![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)

![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)